molecular formula C26H20BrN5O3 B11644771 N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

Cat. No.: B11644771
M. Wt: 530.4 g/mol
InChI Key: ACPQWQCLTOLEGF-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a unique combination of indole, pyrazole, and hydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole derivative is then brominated using N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting the brominated indole derivative with hydrazine and a suitable diketone under reflux conditions.

    Coupling with the Benzyl Ether: The final step involves coupling the pyrazole-indole intermediate with 4-methylbenzyl ether under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazole moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: The bromine atom in the indole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions at the bromine site.

Major Products

    Oxidation: Oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction typically yields alcohols or amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzymatic activity or alteration of signaling pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N’-[(3Z)-5-Bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but with a methyl group instead of the 4-methylbenzyl ether.

    N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-5-{4-[(2-chlorophenyl)methoxy]phenyl}-1H-pyrazole-3-carbohydrazide: This compound features a chlorophenyl group instead of the 4-methylbenzyl ether.

Uniqueness

The uniqueness of N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-methylbenzyl ether group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H20BrN5O3

Molecular Weight

530.4 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H20BrN5O3/c1-15-2-4-16(5-3-15)14-35-19-9-6-17(7-10-19)22-13-23(30-29-22)25(33)32-31-24-20-12-18(27)8-11-21(20)28-26(24)34/h2-13,28,34H,14H2,1H3,(H,29,30)

InChI Key

ACPQWQCLTOLEGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N=NC4=C(NC5=C4C=C(C=C5)Br)O

Origin of Product

United States

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